molecular formula C6H7NaO3 B095394 Sodium 3,4-dihydro-2H-pyran-2-carboxylate CAS No. 16698-52-5

Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No. B095394
CAS RN: 16698-52-5
M. Wt: 128.13 g/mol
InChI Key: QLCKHRQGBNMBPB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3,4-dihydro-2H-pyran-2-carboxylate, also known as SDP, is an organic compound that has many uses in scientific research. It is a versatile compound that can be used in a variety of laboratory experiments and has many applications in the field of biochemistry and physiology. SDP is a colorless, odorless, and non-toxic compound that is soluble in water and can be synthesized in a variety of ways.

Scientific Research Applications

  • Synthesis of Bromo-Substituted Bicyclic Oxalactam and Oligomerization : It was used in the synthesis of new bromo-substituted bicyclic oxalactam and its sodium salt was found to oligomerize in dimethylformamide, forming novel oligomers with a bicyclic oxalactam ring in each monomer unit (Hashimoto, Sumitomo, & Suzuki, 1986).

  • Facilitation of Domino Synthesis of 2-Amino-4H-Pyran Derivatives : Sodium alginate catalyzed the domino synthesis of various 2-amino-3-cyano-4H-pyran annulated derivatives through a three-component condensation process, showcasing the chemical's role in synthesizing medicinally important compounds (Dekamin et al., 2016).

  • Electrocyclization of 2,4‐Dienones : It facilitated the synthesis of 2,3,6-trisubstituted 2H-pyran-5-carboxylates, demonstrating its use in creating complex organic structures (Peng et al., 2011).

  • Synthesis of 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic Acids : It reacted with sodium azide to produce highly functionalized CF3-1,2,3-triazoles, useful in pharmaceutical and chemical research (Usachev, Usachev, Röschenthaler, & Sosnovskikh, 2011).

  • Design of Multiaddressable Self-Assembling Organogelators : It was part of the molecular structure of multiaddressable organogelators that respond to environmental changes and act as efficient gelators for polar organic fluids (Ahmed et al., 2002).

  • Efficient Synthesis of 2-Amino-4H-Chromenes and Pyrans : Sodium malonate, used in conjunction with this compound, promoted the multicomponent synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyrans in water, indicating its role in environmentally benign synthesis processes (Tazari & Kiyani, 2019).

properties

IUPAC Name

sodium;3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCKHRQGBNMBPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16698-52-5
Record name Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
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Sodium 3,4-dihydro-2H-pyran-2-carboxylate
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Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 4
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 5
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 6
Sodium 3,4-dihydro-2H-pyran-2-carboxylate

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